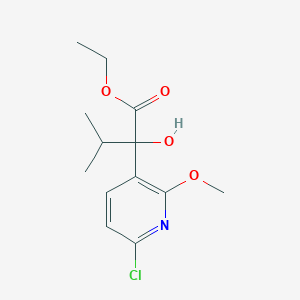
Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate is a chemical compound with the molecular formula C13H18ClNO4 It is characterized by the presence of a pyridine ring substituted with a chlorine atom and a methoxy group, as well as a butanoate ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate typically involves the esterification of 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(6-chloro-2-methoxypyridin-3-yl)-3-methylbutan-2-one.
Reduction: Formation of 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate can be compared with other similar compounds, such as:
Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)propanoate: Similar structure but lacks the hydroxyl and methyl groups on the butanoate moiety.
Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)acrylate: Contains an acrylate group instead of the butanoate ester.
2-(6-chloro-2-methoxypyridin-3-yl)acetic acid: Lacks the ester group and has a carboxylic acid instead.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H18ClNO4 |
|---|---|
Poids moléculaire |
287.74 g/mol |
Nom IUPAC |
ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C13H18ClNO4/c1-5-19-12(16)13(17,8(2)3)9-6-7-10(14)15-11(9)18-4/h6-8,17H,5H2,1-4H3 |
Clé InChI |
KSBXTDDFLRGSGN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=C(N=C(C=C1)Cl)OC)(C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-cyclopropyl-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methylbutanamide](/img/structure/B13086287.png)
![3-[(4-Amino-1H-pyrazol-1-yl)methyl]-1lambda6-thietane-1,1-dione](/img/structure/B13086293.png)

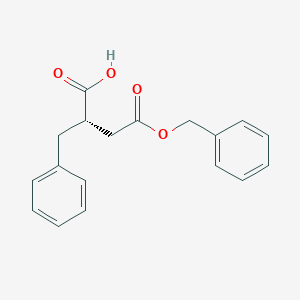
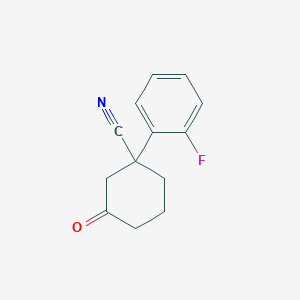
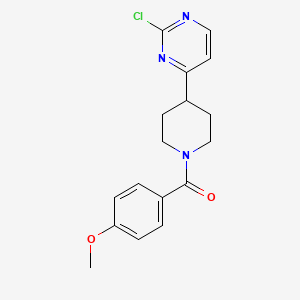

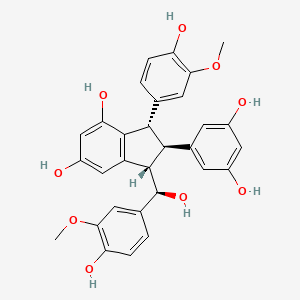
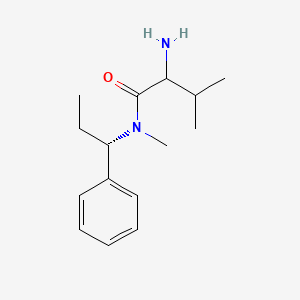
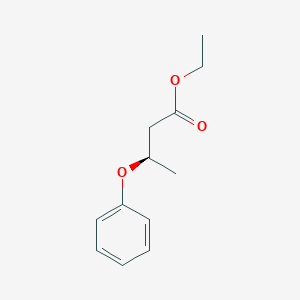
![Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride](/img/structure/B13086361.png)
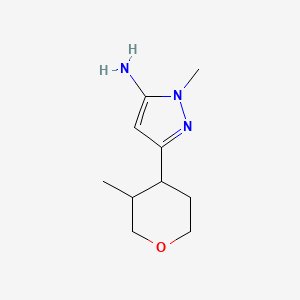
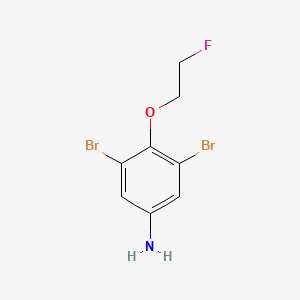
![2-([(Tert-butoxy)carbonyl]amino)-4-methoxypentanoic acid](/img/structure/B13086366.png)
